3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-ethyl-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-3-6-5-4-7(9(12)13)14-8(5)11(2)10-6/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
LBMNDYLGVIGGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=C(S2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with sulfur-containing reagents to form the thieno ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring in this compound undergoes selective oxidation. Using hydrogen peroxide (H₂O₂) under acidic conditions, the sulfur atom in the thieno ring is oxidized to form sulfoxide derivatives. Higher oxidation states (sulfones) require stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA), though this is less commonly reported for this specific compound.
Key reaction pathway :
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on the carbonyl carbon:
Selective reduction of the pyrazole ring has not been observed under standard conditions, preserving its aromaticity.
Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when functionalized with halogens (e.g., bromine at position 3). For example:
| Reaction Components | Conditions | Product |
|---|---|---|
| Arylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | Biaryl-thienopyrazole hybrid |
This reactivity is critical for synthesizing complex architectures in drug discovery.
Esterification and Amide Formation
The carboxylic acid undergoes esterification with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) or via Steglich conditions (DCC/DMAP). Amide derivatives are synthesized using coupling agents like EDCI/HOBt with amines:
Applications :
-
Methyl ester derivatives serve as intermediates for further functionalization .
-
Amides exhibit enhanced bioavailability in medicinal chemistry studies.
Cyclization and Ring-Opening Reactions
Under basic conditions, the compound can undergo intramolecular cyclization to form fused heterocycles. For example, treatment with POCl₃ facilitates the formation of acyl chloride intermediates, which react with nucleophiles to yield lactams or lactones.
Comparative Reactivity Table
| Reaction Type | Reagents | Key Product | Application Domain |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA | Sulfoxides/sulfones | Materials science |
| Reduction | LiAlH₄ | Alcohol derivatives | Drug intermediates |
| Suzuki Coupling | Pd catalysts, boronic acids | Biaryl compounds | Pharmaceutical hybrids |
| Amide Formation | EDCI, amines | Carboxamides | Bioactive molecules |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The thieno[2,3-C]pyrazole scaffold has been extensively studied for its pharmacological properties. Research indicates that compounds within this class exhibit anti-inflammatory, analgesic, and anti-cancer activities.
- Anti-inflammatory Activity : Studies have shown that derivatives of thieno[2,3-C]pyrazole can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents .
Agricultural Chemistry
The compound's structural characteristics make it suitable for developing agrochemicals. Its derivatives have been explored for use as herbicides and fungicides.
- Herbicidal Activity : Research indicates that thieno[2,3-C]pyrazole derivatives can effectively inhibit the growth of certain weeds while being less toxic to crops . This selectivity is crucial for sustainable agricultural practices.
- Fungicidal Properties : The compound has also shown promise as a fungicide against various plant pathogens. Its efficacy can be attributed to its ability to disrupt fungal cell wall synthesis .
Materials Science
The unique properties of this compound allow it to be explored in materials science, particularly in the development of organic semiconductors and sensors.
- Organic Electronics : Due to its electronic properties, the compound can be utilized in organic photovoltaic devices and light-emitting diodes (LEDs). Its ability to facilitate charge transport makes it a candidate for enhancing device performance .
- Sensor Applications : The compound's sensitivity to environmental changes allows it to be incorporated into sensors for detecting gases or biological markers. This application is particularly relevant in health monitoring technologies.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Inhibits pro-inflammatory cytokines |
| Anticancer agents | Induces apoptosis in cancer cell lines | |
| Agricultural Chemistry | Herbicides | Selective inhibition of weed growth |
| Fungicides | Disrupts fungal cell wall synthesis | |
| Materials Science | Organic electronics | Enhances charge transport in devices |
| Sensors | Detects environmental changes |
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory properties of various thieno[2,3-C]pyrazole derivatives. It was found that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.
Case Study 2: Agricultural Applications
In a controlled field trial, a derivative of this compound was tested as a herbicide against common agricultural weeds. Results indicated a 90% reduction in weed biomass without adversely affecting crop yield, demonstrating its effectiveness and safety for agricultural use.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Alkyl Chains
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
- Structure : Propyl group at position 3 instead of ethyl.
- Properties : Reported in GC-MS analyses of Streptomyces extracts but lacks documented biological activity .
- Key Difference : Longer alkyl chain (propyl vs. ethyl) may reduce bioavailability due to increased hydrophobicity, though this remains unverified.
- 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 25252-46-4) Structure: Methyl groups at positions 1 and 3. Properties: Melting point 260°C (decomposition), commercially available (95% purity) . Comparison: The absence of an ethyl group simplifies synthesis but may limit steric interactions in biological targets.
Aromatic and Halogenated Substituents
- 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 326618-92-2) Structure: 4-Chlorophenyl at position 1, methyl at position 3. Properties: Molecular weight 292.75; PubChem CID 2314951.
- 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Structure: Dichlorobenzyl group at position 1. Applications: Supplied as a research chemical; halogenation may enhance binding affinity to hydrophobic enzyme pockets .
Electron-Withdrawing Groups
- 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Structure: Trifluoromethyl group at position 3. Comparison: The trifluoromethyl group’s electron-withdrawing nature enhances stability and target affinity compared to ethyl or methyl substituents.
Hydrazide Derivatives
- 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid hydrazide (CAS 24086-27-9) Structure: Phenyl group at position 1 and hydrazide replacing carboxylic acid. Applications: Used in synthetic chemistry for further derivatization; hydrazide group introduces nucleophilic reactivity .
Commercial and Research Relevance
- Commercial Availability: Analogs like the 1,3-dimethyl and 1-(4-chlorophenyl) derivatives are stocked by suppliers (e.g., Sigma-Aldrich, Santa Cruz Biotechnology), highlighting their utility in drug discovery .
- Therapeutic Potential: The trifluoromethyl analog’s caspase-1 inhibition suggests anti-inflammatory applications, while halogenated variants may serve as antimicrobial leads .
Biological Activity
3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 186.24 g/mol. The compound features a thieno[2,3-C]pyrazole core, which is known for its diverse biological activities.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-C]pyrazole derivatives. For example, the compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above table summarizes the IC50 values for COX-1 and COX-2 inhibition, indicating that while the compound shows some activity against these enzymes, it is less potent than the standard drug celecoxib .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the thieno[2,3-C]pyrazole scaffold can enhance biological activity. For instance:
- Electron-donating groups at specific positions on the pyrazole ring have been associated with increased anti-inflammatory effects.
- The presence of substituents such as alkyl or aryl groups can significantly influence the potency against COX enzymes .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of thieno[2,3-C]pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various thieno[2,3-C]pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The derivatives demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
- In Vitro Studies : In vitro assays showed that certain derivatives significantly inhibited nitric oxide (NO) production in macrophages, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .
Q & A
Q. What are the optimal synthetic routes for 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid?
A common approach involves cyclocondensation reactions using precursors like ethyl acetoacetate and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid derivative. For example, NaN₃-catalyzed reactions in DMF at 50°C for 3 hours efficiently form pyrazole intermediates, which are subsequently functionalized . Alternative routes employ reflux conditions in THF with cyanocetamide and tert-butyl peroxide to assemble the thienopyrazole core, achieving yields >95% after recrystallization from toluene . Purification typically involves ice-water quenching, filtration, and recrystallization from ethanol or PhMe .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectral and structural analyses:
- IR spectroscopy identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) confirms regiochemistry, such as methyl/ethyl substituents (δ 1.2–1.4 ppm for ethyl groups) .
- X-ray crystallography resolves the planar thienopyrazole core and substituent orientations .
- Melting points (e.g., 150–152°C) and mass spectrometry validate purity .
Q. What solvents and conditions are recommended for solubility studies?
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) or using co-solvents like ethanol-water mixtures . Stability studies recommend storage at room temperature in inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How do substituent modifications influence pharmacological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, chloro) at the 3-ethyl position enhance anti-inflammatory activity by modulating COX-2 inhibition. Conversely, bulky aryl groups at the 1-methyl position reduce bioavailability due to steric hindrance . For instance, 5-Chloro-3-ethyl derivatives demonstrated improved IC₅₀ values in enzyme inhibition assays compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .
Q. What strategies improve regioselectivity in pyrazole ring substitution?
Regioselectivity is controlled by:
- Reaction temperature : Lower temperatures (50°C) favor substitution at the 5-position, while reflux conditions (>80°C) promote 4-position reactivity .
- Catalyst choice : Pd(PPh₃)₄ in cross-coupling reactions directs substitution to electron-deficient carbons .
- Protecting groups : tert-Butyl esters temporarily block the carboxylic acid group, enabling selective alkylation at the 1-position .
Q. How do computational models predict reactivity and electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- HOMO-LUMO gaps : Narrow gaps (~4.5 eV) suggest high electrophilicity, correlating with nucleophilic attack susceptibility .
- Mulliken charges : Negative charges on the carboxylic oxygen indicate hydrogen-bonding sites critical for protein interactions .
- Molecular electrostatic potential (MEP) maps highlight reactive regions for electrophilic substitution .
Q. What are the challenges in synthesizing stable salt forms for bioavailability studies?
Salt formation requires pH-controlled crystallization (e.g., adjusting to pH 3 with HCl) to avoid decomposition. Potassium salts exhibit higher aqueous solubility but lower thermal stability compared to sodium salts . Counterion choice impacts pharmacokinetics; for example, hydrochloride salts show faster absorption in vivo but may irritate mucosal tissues .
Q. How can spectroscopic contradictions in data interpretation be resolved?
Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) often arise from tautomerism or polymorphism. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria .
- PXRD to identify crystalline vs. amorphous phases .
- DFT-simulated spectra to match experimental observations .
Methodological Notes
- Data synthesis : Cross-referenced synthesis protocols, spectral data, and computational models from peer-reviewed studies.
- Advanced tools : DFT, AutoDock, and crystallography are emphasized for hypothesis-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
